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Compound of Interest

Compound Name: 2,6-Dimethylpiperidin-4-ol

Cat. No.: B030992 Get Quote

For researchers, scientists, and professionals in drug development, understanding the

structure-activity relationships (SAR) of pharmacologically active scaffolds is paramount. This

guide provides a comparative analysis of the biological activity of a series of 2,6-

dimethylpiperidine analogs, focusing on their potential as antagonists for the P2Y14 receptor.

The data presented is derived from a study on bridged piperidine analogues as P2Y14 receptor

antagonists, offering valuable insights for the rational design of novel therapeutics.

Quantitative Comparison of Biological Activity
The following table summarizes the in vitro biological activity of a series of 2,6-

dimethylpiperidine analogs and related compounds as antagonists of the human P2Y14

receptor. The data is presented as IC50 values, which represent the concentration of the

compound required to inhibit 50% of the binding of a fluorescent antagonist to the receptor.
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Compound ID
R1 (Bridging
Moiety)

Stereochemistry
hP2Y14R IC50 (nM)
[1]

12 Ethylene Bridge Racemate 12.1

13 Ethylene Bridge (1S,2R,4R,5S) 11.2

14 Ethylene Bridge (1R,2S,4S,5R) 12.1

15 Methylene Bridge (1S,2S,4R) 2.76

16 Methylene Bridge (1R,2R,4S) 8.28

Structure-Activity Relationship Insights
The data reveals key structural features influencing the antagonist activity of 2,6-

dimethylpiperidine analogs at the P2Y14 receptor. The introduction of a bridging moiety

between the 2 and 6 positions of the piperidine ring significantly impacts potency.

Specifically, the enantiomer with the (S,S,S) configuration in the 2-azanorbornane series

(Compound 15) demonstrated the highest affinity for the P2Y14 receptor, being approximately

three times more potent than its corresponding (R,R,R) enantiomer (Compound 16). This

highlights the critical role of stereochemistry in the interaction with the receptor's binding

pocket.

Experimental Protocols
The following is a detailed methodology for the key experiment cited in this guide, providing a

framework for the evaluation of P2Y14 receptor antagonists.

Fluorescence-Based P2Y14 Receptor Antagonist
Binding Assay
This in vitro assay determines the binding affinity of test compounds by measuring their ability

to compete with a fluorescently labeled antagonist for binding to the human P2Y14 receptor

expressed in CHO cells.

1. Cell Culture and Preparation:
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Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y14 receptor are

cultured in appropriate media.

On the day of the experiment, cells are harvested and washed with a suitable assay buffer

(e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

The cell density is adjusted to a final concentration of 2 x 10^6 cells/mL in the assay buffer.

2. Competitive Binding Assay:

The assay is performed in a 96-well plate format.

A fixed concentration of a fluorescent P2Y14 receptor antagonist (e.g., 20 nM of a specific

fluorescent probe) is added to each well.

Serial dilutions of the test compounds (2,6-dimethylpiperidine analogs) are then added to the

wells.

The cell suspension is added to each well to initiate the binding reaction.

The plate is incubated for a specified period (e.g., 1 hour) at room temperature to allow the

binding to reach equilibrium.

3. Data Acquisition and Analysis:

The fluorescence intensity in each well is measured using a flow cytometer or a fluorescence

plate reader.

The data is analyzed using non-linear regression to determine the concentration of the test

compound that inhibits 50% of the fluorescent antagonist binding (IC50).

The results are typically expressed as the mean ± standard error of the mean (SEM) from

multiple independent experiments.

Visualizing Experimental and Logical Relationships
To further clarify the processes and concepts discussed, the following diagrams have been

generated using the DOT language.
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Caption: Workflow for the fluorescence-based P2Y14R antagonist binding assay.
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Caption: Logical relationship between structural modifications and biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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